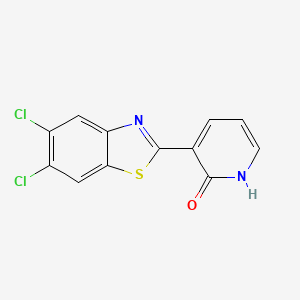![molecular formula C18H10ClF3N2OS B3036776 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole CAS No. 400079-22-3](/img/structure/B3036776.png)
5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
Overview
Description
The compound 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole is a chemical entity that integrates a thienopyrrole core structure with diverse substituents, including a chlorine atom and a trifluoromethyl group. This compound is notable for its complex molecular architecture and the distinctive reactivity of its various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multistep organic synthesis pathways, initiating with the construction of the thienopyrrole core. Starting materials might include substituted thiophenes and appropriate pyrrole derivatives. Reactions such as halogenation, coupling reactions (for example, Suzuki or Heck coupling), and nucleophilic aromatic substitution are likely key steps.
Industrial Production Methods
For industrial production, process optimization for yield and purity is crucial. Using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can assist in monitoring reaction progress and purity. The scale-up process involves meticulous control of temperature, pressure, and pH conditions, and the utilization of automated reaction systems ensures consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the thienopyrrole moiety.
Reduction: Selective reduction can occur at the nitro groups if present on the pyridine ring.
Substitution: The presence of a chlorine atom and trifluoromethyl group suggests possibilities for nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions Used
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen in the presence of a palladium catalyst can be employed.
Substitution: Reagents like nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) are typical under varied pH conditions.
Major Products Formed from These Reactions
Products depend on the specific functional group being modified. For instance, oxidation might yield sulfoxides or sulfones, whereas substitution reactions could introduce new aromatic substituents.
Scientific Research Applications
Chemistry: This compound serves as a scaffold for developing novel materials with electrical conductivity or optoelectronic properties. Biology: Its biological activity may be explored for pharmaceutical applications, including as potential inhibitors for enzyme targets. Medicine: Investigations into its efficacy in treating diseases such as cancer or infectious diseases. Industry: Used as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, which could include enzymes or receptor proteins. The unique substituents enable the formation of strong hydrogen bonds or hydrophobic interactions with target sites, modulating biological pathways.
Comparison with Similar Compounds
Comparing this compound with structurally related thienopyrroles and pyridyl oxyphenyl derivatives highlights its unique functional group combination.
Similar Compounds
5-(3-chloro-4-{[5-methyl-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
5-(3-fluoro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
Properties
IUPAC Name |
5-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thieno[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2OS/c19-14-7-13(24-9-11-5-6-26-16(11)10-24)2-3-15(14)25-17-4-1-12(8-23-17)18(20,21)22/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVZMIBTVQQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C3C=CSC3=C2)Cl)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


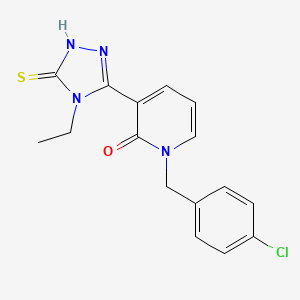
![1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3036694.png)
![1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one](/img/structure/B3036695.png)
![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)
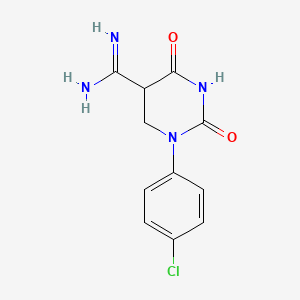
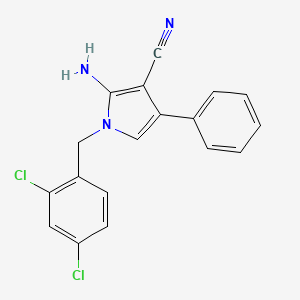
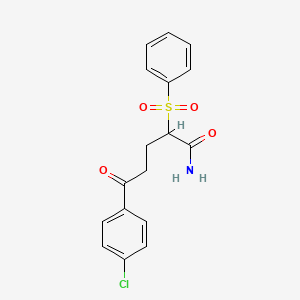
![2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036706.png)
![1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B3036708.png)
![3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene](/img/structure/B3036710.png)
![5-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-methyl-1-phenylpyrazole-4-carbaldehyde](/img/structure/B3036711.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-methyl-3-pyridinyl 3-chloro-5-(trifluoromethyl)-2-pyridinyl ether](/img/structure/B3036713.png)
